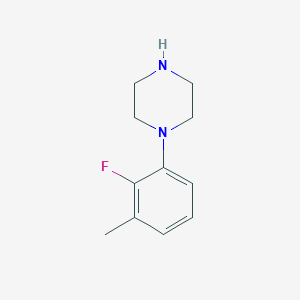
N-hydroxy(2,4,6-trimethoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a benzyl group substituted with three methoxy groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine typically involves the reaction of 2,4,6-trimethoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine: Contains a methyl group attached to the nitrogen atom, which may alter its reactivity and biological activity.
N-(2,4,6-trimethylphenyl)formamide: Features a formamide group instead of a hydroxylamine group, leading to different chemical properties and applications.
Uniqueness
N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine is unique due to the presence of both the hydroxylamine and trimethoxybenzyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C10H15NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-5,11-12H,6H2,1-3H3 |
InChI Key |
OPMVEDMKDVDIBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


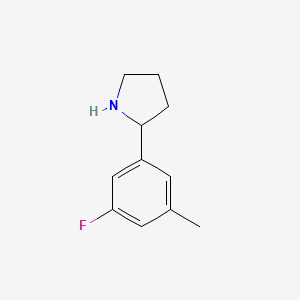
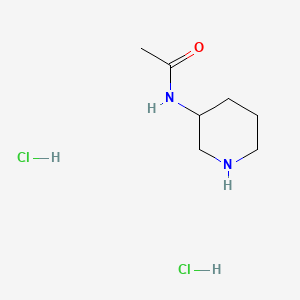

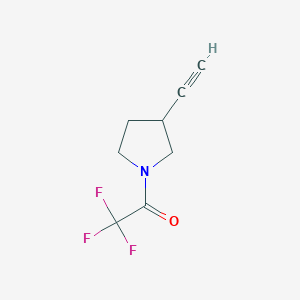
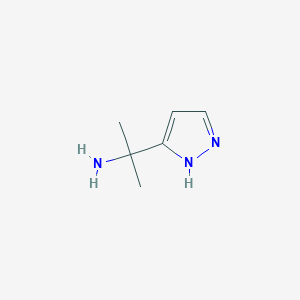




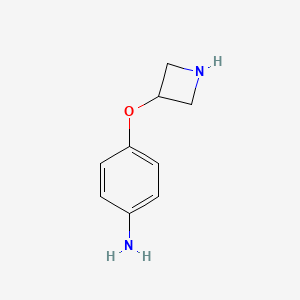
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)


